1-(7-Iodobenzo[d]oxazol-2-yl)ethanone

Catalog No.
S13351785
CAS No.
M.F
C9H6INO2
M. Wt
287.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Iodobenzo[d]oxazol-2-yl)ethanone

Product Name

1-(7-Iodobenzo[d]oxazol-2-yl)ethanone

IUPAC Name

1-(7-iodo-1,3-benzoxazol-2-yl)ethanone

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

InChI

InChI=1S/C9H6INO2/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,1H3

InChI Key

MGRRJNOPJVQDFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C(=CC=C2)I

1-(7-Iodobenzo[d]oxazol-2-yl)ethanone is a compound characterized by its unique structure, which includes a benzo[d]oxazole moiety substituted with an iodine atom and an ethanone functional group. The molecular formula for this compound is C9H7INOC_9H_7INO, and it has a molecular weight of approximately 263.06 g/mol. The presence of the iodine atom in the benzoxazole ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, allowing for the introduction of various functional groups.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, due to the presence of the halogen atom.
  • Oxidation and Reduction Reactions: This compound can also be involved in oxidation and reduction processes, which can modify its oxidation state and yield different derivatives.

The specific conditions for these reactions often include the use of palladium catalysts and bases like sodium carbonate, typically conducted in solvents such as dimethylformamide or tetrahydrofuran under inert atmospheres to prevent side reactions.

The biological activity of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone is notable in medicinal chemistry. Compounds with similar structures have been investigated for their potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the iodine atom may enhance biological activity by improving binding affinity to biological targets such as enzymes and receptors .

Several synthesis methods for 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone have been reported:

  • Iodination of Benzoxazole Derivatives: This method typically involves the direct iodination of benzo[d]oxazole derivatives using iodine monochloride or other iodinating agents.
  • Cyclization Reactions: Starting from appropriate precursors such as 2-aminophenol, cyclization can yield benzoxazole rings which are then iodinated to form the desired compound .
  • Functional Group Transformations: The ethanone moiety can be introduced via acylation reactions involving acetic anhydride or acetyl chloride with the appropriate benzoxazole derivative.

1-(7-Iodobenzo[d]oxazol-2-yl)ethanone has various applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Material Science: Its unique properties are useful in developing organic semiconductors and light-emitting diodes.
  • Chemical Biology: It is employed in designing molecular probes for studying biological pathways.

Interaction studies involving 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone often focus on its binding affinity to specific proteins or enzymes. Such studies can elucidate its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have shown interactions with cytochrome P450 enzymes, influencing drug metabolism .

Several compounds exhibit structural similarities to 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone1483869-18-60.92Different halogen substitution (iodine at position 6)
2-Bromo-7-iodobenzo[d]oxazoleB128755760.84Contains bromine instead of iodine at position 2
1-(Benzo[d]oxazol-2-yl)ethanone122433-29-80.78Lacks halogen substitution, simpler structure
5-Bromo-2-methylbenzo[d]oxazole5676-60-80.76Contains bromine and methyl groups affecting reactivity

These compounds differ primarily in their halogen substitutions and additional functional groups, affecting their reactivity and biological activity profiles .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

286.94433 g/mol

Monoisotopic Mass

286.94433 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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